4-(5-cyclohexylpentoxy)-3-methoxyaniline
Description
4-(5-Cyclohexylpentoxy)-3-methoxyaniline is an aniline derivative characterized by a methoxy group at the 3-position and a 5-cyclohexylpentoxy substituent at the 4-position of the benzene ring. The cyclohexylpentoxy group introduces significant steric bulk and lipophilicity, which can influence its chemical reactivity, solubility, and biological interactions.
Properties
CAS No. |
15382-70-4 |
|---|---|
Molecular Formula |
C18H29NO2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
4-(5-cyclohexylpentoxy)-3-methoxyaniline |
InChI |
InChI=1S/C18H29NO2/c1-20-18-14-16(19)11-12-17(18)21-13-7-3-6-10-15-8-4-2-5-9-15/h11-12,14-15H,2-10,13,19H2,1H3 |
InChI Key |
XJHYVNVVBMFVES-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OCCCCCC2CCCCC2 |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCCCCCC2CCCCC2 |
Appearance |
Solid powder |
Other CAS No. |
15382-70-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-((5-cyclohexylpentyl)oxy)- |
Origin of Product |
United States |
Preparation Methods
The synthesis of m-Anisidine, 4-((5-cyclohexylpentyl)oxy)- typically involves the following steps:
Starting Materials: The synthesis begins with m-Anisidine and 5-cyclohexylpentanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
m-Anisidine, 4-((5-cyclohexylpentyl)oxy)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
m-Anisidine, 4-((5-cyclohexylpentyl)oxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other bioactive compounds.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: Research studies explore its potential therapeutic applications, including its role as an inhibitor in various disease models.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of m-Anisidine, 4-((5-cyclohexylpentyl)oxy)- involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It affects biochemical pathways by modulating enzyme activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Physicochemical Properties
The substituents on the aniline ring profoundly affect solubility, stability, and reactivity. Key analogues and their properties are summarized below:
Key Observations:
- Metabolic Stability : Fluorinated substituents (e.g., difluoromethoxy) reduce oxidative metabolism, whereas alkyl/cycloalkyl groups may increase susceptibility to CYP450 enzymes .
Enzyme Inhibition
- N-(4-Hydroxybenzyl)-3-methoxyaniline inhibits lignostilbene-α,β-dioxygenase (LSD) with IC₅₀ = 10 µM, attributed to hydrogen bonding via the hydroxy group .
Microbial Transformation
Substituent steric and electronic properties dictate biodegradation rates. The transformation rate order for substituted anilines is:
Aniline > 3-Bromoaniline > 3-Chloroaniline > 3-Methylaniline > 3-Methoxyaniline > 3-Nitroaniline
The slower degradation of 3-methoxyaniline compared to unsubstituted aniline is attributed to steric hindrance from the methoxy group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
